5,7-Diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine
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Overview
Description
5,7-Diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine is a heterocyclic compound that features a unique structure combining oxadiazole and diazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine typically involves the reaction of 8-benzoyl-2-phenylpyrrolo[1,2-a]pyrazine-1,6,7-trione with 3,4-diaminofurazan. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the target compound . The reaction is usually carried out in anhydrous ethyl acetate under reflux conditions for 40-60 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production.
Chemical Reactions Analysis
Types of Reactions
5,7-Diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole or diazepine rings.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
5,7-Diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5,7-Diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Oxadiazolo[3,4-b]pyrazine: Shares the oxadiazole ring but differs in the additional ring structure.
1,2,4-Oxadiazole: Another oxadiazole derivative with different substitution patterns and properties.
Benzodiazepines: While structurally different, they share the diazepine ring and have well-known pharmacological effects.
Uniqueness
5,7-Diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine is unique due to its combination of oxadiazole and diazepine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12N4O |
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Molecular Weight |
288.30 g/mol |
IUPAC Name |
5,7-diphenyl-8H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine |
InChI |
InChI=1S/C17H12N4O/c1-3-7-12(8-4-1)14-11-15(13-9-5-2-6-10-13)19-17-16(18-14)20-22-21-17/h1-11H,(H,18,20) |
InChI Key |
STDGWQVAPMWMDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=NON=C3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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